molecular formula C24H19N3O5S B6007095 (5E)-5-{3-methoxy-4-[(2-nitrobenzyl)oxy]benzylidene}-2-(phenylamino)-1,3-thiazol-4(5H)-one

(5E)-5-{3-methoxy-4-[(2-nitrobenzyl)oxy]benzylidene}-2-(phenylamino)-1,3-thiazol-4(5H)-one

Cat. No.: B6007095
M. Wt: 461.5 g/mol
InChI Key: JIXPNDFYWUSGCP-HYARGMPZSA-N
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Description

(5E)-5-{3-methoxy-4-[(2-nitrobenzyl)oxy]benzylidene}-2-(phenylamino)-1,3-thiazol-4(5H)-one is a complex organic compound that belongs to the class of thiazole derivatives. This compound is characterized by its unique structure, which includes a thiazole ring, a methoxy group, a nitrobenzyl group, and a phenylamino group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{3-methoxy-4-[(2-nitrobenzyl)oxy]benzylidene}-2-(phenylamino)-1,3-thiazol-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the condensation of a thiourea derivative with a haloketone under basic conditions.

    Introduction of the Methoxy Group: The methoxy group is introduced via methylation of the corresponding hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the Nitrobenzyl Group: The nitrobenzyl group is attached through a nucleophilic substitution reaction, where the nitrobenzyl chloride reacts with the thiazole derivative.

    Formation of the Benzylidene Moiety: The benzylidene moiety is formed through a condensation reaction between the thiazole derivative and an aldehyde in the presence of a base.

    Introduction of the Phenylamino Group: The phenylamino group is introduced via a nucleophilic substitution reaction with aniline.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-{3-methoxy-4-[(2-nitrobenzyl)oxy]benzylidene}-2-(phenylamino)-1,3-thiazol-4(5H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and phenylamino groups, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the nitro group, converting it to an amino group under catalytic hydrogenation conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzylidene and nitrobenzyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) as reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of methoxybenzaldehyde and phenylamino oxide derivatives.

    Reduction: Formation of amino derivatives from the nitro group.

    Substitution: Formation of various substituted thiazole derivatives.

Scientific Research Applications

(5E)-5-{3-methoxy-4-[(2-nitrobenzyl)oxy]benzylidene}-2-(phenylamino)-1,3-thiazol-4(5H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5E)-5-{3-methoxy-4-[(2-nitrobenzyl)oxy]benzylidene}-2-(phenylamino)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including oxidative stress response, apoptosis, and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • **(5E)-5-{3-methoxy-4-[(2-nitrobenzyl)oxy]benzylidene}-2-(phenylamino)-1,3-thiazol-4(5H)-one shares structural similarities with other thiazole derivatives, such as:
    • **(5E)-5-{3-methoxy-4-[(2-nitrobenzyl)oxy]benzylidene}-2-(methylamino)-1,3-thiazol-4(5H)-one
    • **(5E)-5-{3-methoxy-4-[(2-nitrobenzyl)oxy]benzylidene}-2-(ethylamino)-1,3-thiazol-4(5H)-one

Uniqueness

  • The unique combination of functional groups in this compound imparts distinct chemical properties and reactivity, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

(5E)-5-[[3-methoxy-4-[(2-nitrophenyl)methoxy]phenyl]methylidene]-2-phenylimino-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O5S/c1-31-21-13-16(11-12-20(21)32-15-17-7-5-6-10-19(17)27(29)30)14-22-23(28)26-24(33-22)25-18-8-3-2-4-9-18/h2-14H,15H2,1H3,(H,25,26,28)/b22-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIXPNDFYWUSGCP-HYARGMPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)NC(=NC3=CC=CC=C3)S2)OCC4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=NC3=CC=CC=C3)S2)OCC4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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